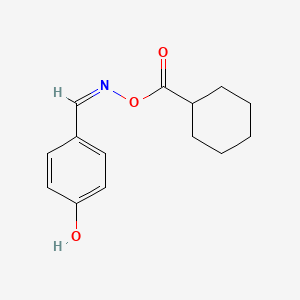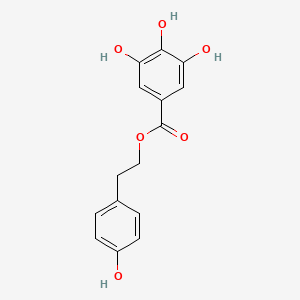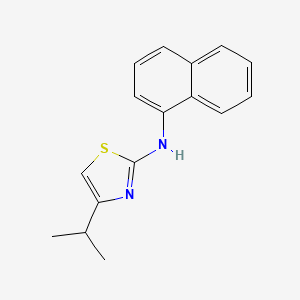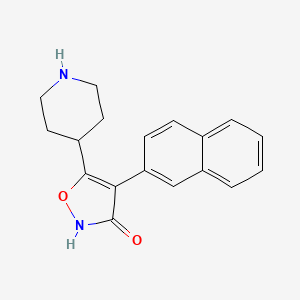
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxy group (-OH) attached to a benzaldehyde moiety, which is further modified by an oxime ester linkage to a cyclohexylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylcarbonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxime ester linkage can be reduced to form the corresponding amine.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes, such as macrophage migration inhibitory factor.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of immune responses.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime involves its interaction with specific molecular targets, such as the macrophage migration inhibitory factor. This interaction can modulate various biological pathways, including inflammatory responses and immune regulation. The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind and inhibit specific proteins is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxybenzaldehyde O-(3,3-Dimethylbutanoyl)oxime
- 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
Comparison
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is unique due to its specific oxime ester linkage to a cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
[(Z)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-11(7-9-13)10-15-18-14(17)12-4-2-1-3-5-12/h6-10,12,16H,1-5H2/b15-10- |
InChI-Schlüssel |
YWZBYSBZDQWXGQ-GDNBJRDFSA-N |
Isomerische SMILES |
C1CCC(CC1)C(=O)O/N=C\C2=CC=C(C=C2)O |
Kanonische SMILES |
C1CCC(CC1)C(=O)ON=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)





![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)
![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)


![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)

